1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione can be synthesized through a one-pot reaction involving substituted o-phenylenediamine and oxalic acid under solvent-free conditions . This method is efficient and environmentally friendly, utilizing simple grinding techniques at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and atom economy are often applied to scale up laboratory synthesis methods for industrial use .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoxaline derivatives.
Reduction: This reaction can produce dihydroquinoxaline derivatives.
Substitution: This reaction can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an antagonist to certain receptors, thereby modulating biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2,3-dione: A closely related compound with similar structural features.
1,4-Dihydroquinoxaline-2,3-dione: Another related compound with a similar core structure.
Uniqueness
1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoxalinedione derivatives and can lead to different pharmacological properties .
Properties
IUPAC Name |
4-cyclopropyl-1H-quinoxaline-2,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-11(15)13(7-5-6-7)9-4-2-1-3-8(9)12-10/h1-4,7H,5-6H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVGJIKVRHRZHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3NC(=O)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.